m-PEG15-amine

Catalog No.
S536119
CAS No.
80506-64-5
M.F
C31H65NO15
M. Wt
691.85
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
m-PEG15-amine

CAS Number

80506-64-5

Product Name

m-PEG15-amine

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine

Molecular Formula

C31H65NO15

Molecular Weight

691.85

InChI

InChI=1S/C25H53NO12/c1-27-4-5-29-8-9-31-12-13-33-16-17-35-20-21-37-24-25-38-23-22-36-19-18-34-15-14-32-11-10-30-7-6-28-3-2-26/h2-26H2,1H3

InChI Key

UHVDWBQHXMQETH-UHFFFAOYSA-N

SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN

Solubility

Soluble in DMSO

Synonyms

m-PEG15-amine

Description

The exact mass of the compound m-PEG15-amine is 691.4354 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

m-PEG15-amine, also known as Amino-PEG15-amine, is a molecule derived from polyethylene glycol (PEG) containing an amine group (H2N-) at one end [, ]. PEGs are water-soluble polymers commonly used in drug delivery and other applications due to their biocompatibility and ability to improve water solubility of other molecules []. The amine group makes m-PEG15-amine reactive, allowing it to be attached to other molecules for various purposes in scientific research, particularly in the field of targeted protein degradation [].


Molecular Structure Analysis

The key feature of m-PEG15-amine's structure is the combination of a hydrophilic PEG chain and a terminal amine group. The PEG chain, consisting of 15 ethylene glycol units (-(CH2-CH2-O)-), provides water solubility and reduces the molecule's interaction with biological membranes [, ]. The amine group acts as a linker, facilitating the attachment of m-PEG15-amine to other molecules through amide bond formation or other conjugation chemistries [].


Chemical Reactions Analysis

The key reaction involving m-PEG15-amine is its conjugation with other molecules. The amine group readily reacts with various functional groups like carboxylic acids, activated NHS esters, and carbonyls (aldehydes and ketones) to form stable linkages []. An example is the reaction between m-PEG15-amine and a carboxylic acid (R-COOH) to form an amide bond:

H2N-PEG15-CH2CH2-NH2 + R-COOH → H2N-PEG15-CH2CH2-C(O)-NR + H2O (Eq. 1)

Here, R represents the remaining structure of the molecule attached to the carboxylic acid group.


Physical And Chemical Properties Analysis

Specific data on the melting point, boiling point, and solubility of m-PEG15-amine is not readily available from commercial suppliers. However, due to the presence of the PEG chain, it is expected to be a water-soluble solid with a relatively high melting point. PEGs with similar chain lengths typically exhibit high thermal stability [].

m-PEG15-amine itself does not have a direct mechanism of action. Its primary function is as a linker molecule in targeted protein degradation research. One prominent application is in the development of Proteolysis Targeting Chimeras (PROTACs) []. PROTACs are bi-functional molecules designed to recruit an E3 ubiquitin ligase, an enzyme that tags proteins for degradation, to a specific protein of interest. m-PEG15-amine can be used to connect a ligand that binds to the target protein with a moiety that recognizes the E3 ligase, bringing the two entities in close proximity to facilitate protein degradation [].

Drug Delivery

One of the most promising applications of m-PEG15-amine lies in drug delivery systems. Its key advantage is its hydrophilicity (water-loving nature) due to the presence of the polyethylene glycol (PEG) chain. This property allows m-PEG15-amine to improve the solubility of drugs that are poorly soluble in water []. By attaching m-PEG15-amine to a drug molecule, researchers can create conjugates that are more easily absorbed by the body and improve their overall effectiveness []. Additionally, the PEG chain can shield the drug from premature degradation and enhance its circulation time within the body [].

Bioconjugation

m-PEG15-amine is valuable for bioconjugation, a process that links biological molecules like proteins, peptides, and antibodies with other molecules. The amine group of m-PEG15-amine readily reacts with functional groups on biomolecules, forming stable conjugates. These conjugates can possess altered properties compared to the original biomolecule. For instance, m-PEG15-amine conjugation can improve the stability, reduce immunogenicity (the ability to trigger an immune response), and enhance the targeting ability of biomolecules [].

Purity

>98% (or refer to the Certificate of Analysis)

Exact Mass

691.4354

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-11-23
1: Pignatello R, Impallomeni G, Pistarà V, Cupri S, Graziano AC, Cardile V, Ballistreri A. New amphiphilic derivatives of poly(ethylene glycol) (PEG) as surface modifiers of colloidal drug carriers. III. Lipoamino acid conjugates with carboxy- and amino-PEG(5000) polymers. Mater Sci Eng C Mater Biol Appl. 2015 Jan;46:470-81. doi: 10.1016/j.msec.2014.10.054. Epub 2014 Oct 23. PubMed PMID: 25492012.
2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.
3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.
4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.

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